molecular formula C16H18N4O3S3 B11057332 3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone

3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone

Cat. No.: B11057332
M. Wt: 410.5 g/mol
InChI Key: STURSXZLPSQZHN-UHFFFAOYSA-N
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Description

3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone is a complex heterocyclic compound that contains sulfur, nitrogen, and oxygen atoms in its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-amino-5-ethylsulfanyl-1,3,4-thiadiazole with phenacyl bromide derivatives in the presence of a base such as triethylamine in anhydrous ethanol . The reaction proceeds through nucleophilic substitution followed by cyclization to form the imidazo[2,1-b][1,3,4]thiadiazole core.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity .

Chemical Reactions Analysis

Types of Reactions

3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include sulfoxides, sulfones, hydrogenated derivatives, and various substituted phenyl derivatives .

Scientific Research Applications

3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone involves its interaction with specific molecular targets. The compound can inhibit enzymes such as kinases and proteases, which play crucial roles in cellular signaling and metabolism. Additionally, it can bind to DNA and RNA, interfering with their replication and transcription processes.

Comparison with Similar Compounds

Similar Compounds

    Imidazo[2,1-b][1,3,4]thiadiazole derivatives: These compounds share the same core structure and exhibit similar biological activities.

    Thiazole derivatives: These compounds contain a thiazole ring and are known for their diverse biological activities, including antimicrobial and anticancer properties.

Uniqueness

3-[2-(Ethylsulfanyl)imidazo[2,1-B][1,3,4]thiadiazol-6-YL]phenyl morpholino sulfone is unique due to the presence of the morpholino sulfone group, which enhances its solubility and bioavailability. This structural feature distinguishes it from other imidazo[2,1-b][1,3,4]thiadiazole derivatives and contributes to its unique biological activities.

Properties

Molecular Formula

C16H18N4O3S3

Molecular Weight

410.5 g/mol

IUPAC Name

4-[3-(2-ethylsulfanylimidazo[2,1-b][1,3,4]thiadiazol-6-yl)phenyl]sulfonylmorpholine

InChI

InChI=1S/C16H18N4O3S3/c1-2-24-16-18-20-11-14(17-15(20)25-16)12-4-3-5-13(10-12)26(21,22)19-6-8-23-9-7-19/h3-5,10-11H,2,6-9H2,1H3

InChI Key

STURSXZLPSQZHN-UHFFFAOYSA-N

Canonical SMILES

CCSC1=NN2C=C(N=C2S1)C3=CC(=CC=C3)S(=O)(=O)N4CCOCC4

Origin of Product

United States

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